molecular formula C18H21N5O3 B2726319 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide CAS No. 2035017-94-6

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide

Cat. No.: B2726319
CAS No.: 2035017-94-6
M. Wt: 355.398
InChI Key: SADOHYMIRJEPNE-BQYQJAHWSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a morpholine moiety, and a cinnamamide group. Triazine derivatives are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with methoxyamine under basic conditions to introduce the methoxy group at the 4-position.

    Introduction of the Morpholine Moiety: The morpholine group is introduced by reacting the intermediate with morpholine in the presence of a base such as triethylamine.

    Attachment of the Cinnamamide Group: The final step involves the reaction of the triazine-morpholine intermediate with cinnamoyl chloride to form the desired compound.

The overall reaction can be summarized as follows:

Cyanuric chloride+Methoxyamine4-Methoxytriazine4-Methoxytriazine+Morpholine4-Methoxy-6-morpholinotriazine4-Methoxy-6-morpholinotriazine+Cinnamoyl chlorideThis compound\text{Cyanuric chloride} + \text{Methoxyamine} \rightarrow \text{4-Methoxytriazine} \\ \text{4-Methoxytriazine} + \text{Morpholine} \rightarrow \text{4-Methoxy-6-morpholinotriazine} \\ \text{4-Methoxy-6-morpholinotriazine} + \text{Cinnamoyl chloride} \rightarrow \text{this compound} Cyanuric chloride+Methoxyamine→4-Methoxytriazine4-Methoxytriazine+Morpholine→4-Methoxy-6-morpholinotriazine4-Methoxy-6-morpholinotriazine+Cinnamoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methoxy or morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its anticancer properties, as triazine derivatives have shown promise in inhibiting cancer cell proliferation.

    Industry: Utilized in the production of herbicides and pesticides, leveraging its triazine core for effective pest control.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide
  • N-((4-methoxy-6-piperidino-1,3,5-triazin-2-yl)methyl)cinnamamide
  • N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Uniqueness

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the morpholine moiety contributes to its biological activity. The cinnamamide group adds further complexity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-25-18-21-15(20-17(22-18)23-9-11-26-12-10-23)13-19-16(24)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,19,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADOHYMIRJEPNE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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